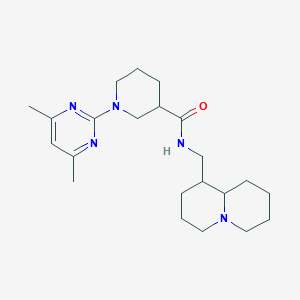![molecular formula C22H23N3O2 B11148121 N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11148121.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on a larger scale. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Receptor Binding: The indole moieties may bind to serotonin receptors, influencing neurotransmitter activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the propanamide moiety.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of a second indole ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Features a biphenyl group with a fluorine substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of two indole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This structural feature makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-8-4-7-20-18(21)10-13-25(20)14-11-22(26)23-12-9-16-15-24-19-6-3-2-5-17(16)19/h2-8,10,13,15,24H,9,11-12,14H2,1H3,(H,23,26) |
InChI Key |
IOKDZLIVUABUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148047.png)
![(2Z)-6-benzyl-2-(4-butoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11148052.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11148058.png)
![6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11148064.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11148076.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148083.png)
![(4Z)-5-methyl-4-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11148098.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11148104.png)
![2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate](/img/structure/B11148109.png)

![7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148129.png)
![2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide](/img/structure/B11148134.png)
![9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148137.png)
![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11148142.png)
